N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
Description
This compound is a synthetic acetamide derivative featuring a pyrido[1,2-a]pyrimidin-4-one core substituted at the 2-position with an oxyacetamide linkage. The acetamide nitrogen is further substituted with a 3-chloro-2-methylphenyl group, contributing to its steric and electronic profile. The compound’s molecular formula is C₁₈H₁₅ClN₃O₃, with a molecular weight of 356.78 g/mol. Its structural uniqueness lies in the combination of a planar heteroaromatic system (pyrido[1,2-a]pyrimidinone) and a halogenated aryl group, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-5-4-8-22-17(24)9-16(21-18(11)22)25-10-15(23)20-14-7-3-6-13(19)12(14)2/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZHXSNXNYJVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidinone ring system.
Chlorination and Methylation: The phenyl ring is chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.
Coupling Reaction: The chlorinated and methylated phenyl derivative is then coupled with the pyrido[1,2-a]pyrimidinone core through an acetamide linkage. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
Core Heterocycle Variations: The target compound and F880-0564/F880-0651 share the pyrido[1,2-a]pyrimidinone core. Compound 5.6 () uses a simpler dihydropyrimidinone core, lacking the fused pyridine ring, which reduces planarity and may impact target selectivity .
Linker and Substituent Diversity :
- The target compound employs an oxyacetamide linker, whereas F880-0564 and F880-0651 use a methylsulfanyl bridge. Sulfur-containing linkers may enhance lipophilicity but reduce metabolic stability compared to oxygen-based linkers .
- BG15550 replaces the acetamide with a urea group , which increases hydrogen-bonding capacity but reduces steric bulk .
Halogenation and Electronic Effects: The 3-chloro-2-methylphenyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects. Compound 5.6’s 2,3-dichlorophenyl group offers dual halogenation, which may enhance binding to hydrophobic pockets but could increase toxicity risks .
Physicochemical Properties: The target compound’s molecular weight (356.78 g/mol) is lower than F880-0564 (499.51 g/mol) and F880-0651 (465.96 g/mol), suggesting better compliance with Lipinski’s rule for drug-likeness .
Q & A
What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide?
Basic
The synthesis typically involves multi-step reactions:
- Step 1 : Substitution reactions under alkaline conditions to introduce substituents (e.g., pyrido-pyrimidine core formation) .
- Step 2 : Reduction under acidic conditions using agents like iron powder to generate intermediates (e.g., aniline derivatives) .
- Step 3 : Condensation with acetamide precursors using coupling agents (e.g., DCC or EDCI) to form the final product .
Key Considerations : Solvent choice (e.g., DMSO, acetonitrile) and temperature control (reflux vs. room temperature) significantly impact yield .
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic
Characterization relies on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
